4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide 4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20263113
InChI: InChI=1S/C3H3F3O4S/c4-3(5,6)2-1-9-11(7,8)10-2/h2H,1H2
SMILES:
Molecular Formula: C3H3F3O4S
Molecular Weight: 192.12 g/mol

4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide

CAS No.:

Cat. No.: VC20263113

Molecular Formula: C3H3F3O4S

Molecular Weight: 192.12 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide -

Specification

Molecular Formula C3H3F3O4S
Molecular Weight 192.12 g/mol
IUPAC Name 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide
Standard InChI InChI=1S/C3H3F3O4S/c4-3(5,6)2-1-9-11(7,8)10-2/h2H,1H2
Standard InChI Key YTHOQNZONIUFRX-UHFFFAOYSA-N
Canonical SMILES C1C(OS(=O)(=O)O1)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The molecular structure of 4-(trifluoromethyl)-1,3,2-dioxathiolane 2,2-dioxide comprises a five-membered dioxathiolane ring with a sulfone group (SO₂) and a trifluoromethyl (-CF₃) substituent. The IUPAC name, 4-(trifluoromethyl)-1,3,2-dioxathiolane-2,2-dioxide, reflects its cyclic sulfate backbone and substituent positioning . Computational studies indicate that the sulfone group imposes significant ring strain, contributing to its high reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₃H₃F₃O₄S
Molecular Weight192.12 g/mol
Density1.739 g/cm³ (predicted)
Boiling Point203.7°C (predicted)
CAS Number1064666-48-3

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the trifluoromethyl group (δ ~ -60 ppm in ¹⁹F NMR) and sulfone oxygens. Infrared spectroscopy shows strong S=O stretching vibrations at 1,320–1,150 cm⁻¹ . X-ray crystallography of analogous dioxathiolane derivatives confirms a puckered ring geometry, with bond angles deviating from ideal tetrahedral values due to ring strain .

Synthesis and Reaction Kinetics

Conventional Batch Synthesis

Traditional synthesis routes involve the reaction of trifluoromethyl epoxides with sulfur trioxide (SO₃) under anhydrous conditions. For example, 3,3,3-trifluoropropylene oxide reacts with SO₃ in dichloromethane at -20°C to yield the target compound with ~70% efficiency . Critical parameters include:

  • Temperature: Below -10°C to minimize hydrolysis.

  • Solvent: Polar aprotic solvents (e.g., DCM, THF).

  • Catalyst: Lewis acids like BF₃·Et₂O (0.5–1 mol%) .

Microreactor-Based Synthesis

Recent advances employ continuous-flow microreactors to overcome heat management challenges. A 2024 study optimized the process using a T-shaped microchannel reactor (0.5 mm diameter) :

  • Temperature: 14.7°C

  • Residence Time: 117.75 s

  • Catalyst Concentration: 0.5 g/L

  • Yield: 92.22%

Table 2: Microreactor vs. Batch Synthesis

ParameterMicroreactorBatch
Yield92.22%70–75%
Reaction Time2 min6–8 hr
Byproduct Formation<5%15–20%

The microreactor’s high surface-area-to-volume ratio enables rapid heat dissipation, suppressing hydrolysis and side reactions .

Reactivity and Mechanistic Insights

Electrophilic Activation

The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the sulfone moiety and enhancing electrophilicity. Density functional theory (DFT) calculations show a 20% reduction in the LUMO energy compared to non-fluorinated analogs, facilitating nucleophilic attack at the sulfur center .

Ring-Opening Reactions

Ring-opening occurs via nucleophilic substitution (SN2) or acid-catalyzed mechanisms:

  • Nucleophilic Attack: Amines, alcohols, or thiols cleave the S-O bond, yielding sulfonic acid derivatives .

  • Acid-Mediated Hydrolysis: Concentrated HCl generates trifluoromethyl glycols and SO₄²⁻ .

Figure 1: Proposed SN2 mechanism for ring-opening with methanol:

C3H3F3O4S+CH3OHCF3CH2OSO3H+CH3O\text{C}_3\text{H}_3\text{F}_3\text{O}_4\text{S} + \text{CH}_3\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{OSO}_3\text{H} + \text{CH}_3\text{O}^-
Additive ConcentrationCapacity Retention (500 cycles)CEI Thickness
0 wt%68%12 nm
1 wt%89%8 nm

Mechanism of Action

During initial charging, the compound decomposes at 3.8 V vs. Li/Li⁺, forming a fluorine-rich CEI layer comprising LiF, LiₓSOy, and polycarbonates . This layer:

  • Blocks electrolyte oxidation at high voltages (>4.3 V).

  • Reduces interfacial impedance by 40% .

  • Inhibits HF-induced cathode degradation .

Industrial and Pharmaceutical Applications

Fluorinated Building Blocks

The compound serves as a trifluoromethylation reagent in agrochemical and pharmaceutical synthesis. For example, it introduces -CF₃ groups into:

  • Herbicides: Trifluralin analogs .

  • Antivirals: HIV protease inhibitors.

  • Liquid Crystals: Fluorinated mesogens .

Polymer Modification

Copolymerization with ethylene carbonate yields sulfone-functionalized polycarbonates (Tg = 145°C, σ = 10⁻⁶ S/cm) . These polymers find use in gas-separation membranes and solid-state electrolytes.

Future Research Directions

  • Mechanistic Studies: Operando spectroscopy to resolve CEI formation dynamics .

  • Scale-Up Challenges: Designing modular microreactor systems for ton-scale production .

  • New Derivatives: Synthesizing spirocyclic analogs for enhanced thermal stability .

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